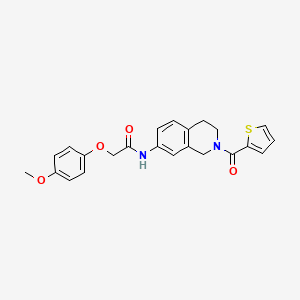
2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a derivative of tetrahydroisoquinoline (THIQ), a structural motif known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action based on recent research findings.
- Molecular Formula : C22H20N2O4S
- Molecular Weight : 408.5 g/mol
- CAS Number : 1021221-04-4
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives, including those similar to this compound. In particular, a series of THIQ derivatives were synthesized and tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain modifications in the THIQ structure could enhance antiviral efficacy, suggesting that this compound may exhibit similar properties .
Antitumor Activity
THIQ compounds are recognized for their antitumor properties. Research indicates that modifications to the THIQ scaffold can lead to significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenoxy group in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antiparasitic Activity
Another area of interest is the antiparasitic activity of THIQ derivatives. Some studies have shown promising results against Plasmodium falciparum, the causative agent of malaria. The structural diversity offered by compounds like this compound could enhance its effectiveness against drug-resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and tumor growth.
- Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways can lead to altered cellular responses, promoting apoptosis in cancer cells or inhibiting viral entry.
- Structural Interactions : The unique structural features of the compound allow for specific interactions with biological targets, enhancing its therapeutic potential.
Study on Antiviral Efficacy
In a comparative study involving various THIQ derivatives, researchers identified a subset that exhibited significant antiviral activity against human coronaviruses. The study emphasized the importance of structural modifications in enhancing efficacy and reducing cytotoxicity towards mammalian cells .
Investigation into Antitumor Properties
A series of experiments were conducted to evaluate the cytotoxic effects of THIQ derivatives on different cancer cell lines. The findings revealed that certain substitutions on the THIQ core led to increased apoptosis rates in tumor cells, highlighting the potential for developing new anticancer agents based on this scaffold .
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-6-8-20(9-7-19)29-15-22(26)24-18-5-4-16-10-11-25(14-17(16)13-18)23(27)21-3-2-12-30-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCSRLWBKWWIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













